molecular formula C18H30O B181104 2,4,6-Tri-tert-butylphenol CAS No. 732-26-3

2,4,6-Tri-tert-butylphenol

Cat. No.: B181104
CAS No.: 732-26-3
M. Wt: 262.4 g/mol
InChI Key: PFEFOYRSMXVNEL-UHFFFAOYSA-N
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Description

2,4,6-Tri-tert-butylphenol is a phenolic compound characterized by the presence of three tert-butyl groups attached to a benzene ring. This compound is known for its strong steric hindrance and is a readily oxidizable aromatic compound with weak acidic properties . It is commonly used as an antioxidant in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2,4,6-Tri-tert-butylphenol involves the alkylation of phenol with isobutylene in the presence of an acid catalyst. The reaction typically occurs at temperatures ranging from 70 to 100°C over a period of 4 to 8 hours . The process involves mixing phenol and the catalyst, followed by the addition of isobutylene. The resulting alkylation solution is then neutralized, crystallized, washed, filtered, and dried to obtain the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process ensures high product purity and yield, with the ability to recycle raw materials and minimize waste .

Chemical Reactions Analysis

Types of Reactions

2,4,6-Tri-tert-butylphenol undergoes various chemical reactions, including oxidation, reduction, and substitution. It is a readily oxidizable compound, forming the deep-blue 2,4,6-tri-tert-butylphenoxy radical upon oxidation .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include the phenoxy radical and various substituted phenols, depending on the reaction conditions and reagents used .

Scientific Research Applications

2,4,6-Tri-tert-butylphenol has a wide range of applications in scientific research:

Properties

IUPAC Name

2,4,6-tritert-butylphenol
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InChI

InChI=1S/C18H30O/c1-16(2,3)12-10-13(17(4,5)6)15(19)14(11-12)18(7,8)9/h10-11,19H,1-9H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFEFOYRSMXVNEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30O
Source PubChem
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DSSTOX Substance ID

DTXSID2021311
Record name 2,4,6-Tris(tert-butyl)phenol
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Molecular Weight

262.4 g/mol
Source PubChem
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Physical Description

Liquid; Other Solid, Solid; [HSDB] Yellow crystalline solid; [Sigma-Aldrich MSDS]
Record name Phenol, 2,4,6-tris(1,1-dimethylethyl)-
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Record name 2,4,6-Tri-tert-butylphenol
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Boiling Point

278 °C
Record name 2,4,6-Tris(1,1-dimethylethyl)phenol
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Flash Point

130.00 °C (266.00 °F) (closed cup)
Record name 2,4,6-Tris(1,1-dimethylethyl)phenol
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Solubility

Soluble in most organic solvents, Insoluble in alkalis; soluble in ethanol, acetone, carbon tetrachloride, In water, 35 mg/L at 25 °C
Record name 2,4,6-Tris(1,1-dimethylethyl)phenol
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Density

0.864 g/cu cm at 27 °C
Record name 2,4,6-Tris(1,1-dimethylethyl)phenol
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Vapor Pressure

0.000661 [mmHg], 6.61X10-4 mm Hg at 25 °C
Record name 2,4,6-Tri-tert-butylphenol
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Record name 2,4,6-Tris(1,1-dimethylethyl)phenol
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Color/Form

Crystals from alcohol, petroleum ether

CAS No.

732-26-3
Record name 2,4,6-Tri-tert-butylphenol
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Record name Phenol, 2,4,6-tris(1,1-dimethylethyl)-
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Record name 2,4,6-tri-tert-butylphenol
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Melting Point

131 °C
Record name 2,4,6-Tris(1,1-dimethylethyl)phenol
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Synthesis routes and methods I

Procedure details

Phosphites (Secondary Antioxidants) that can be used in the present invention include, but are not limited tris-(2,4-di-t-butylphenyl)phosphite,tetrakis(2,4-di-tert-butylphenyl)[1,1-biphenyl]-4,4′-diylbisphosphonite, bis(2,4-di-t-butylphenyl) pentaerythritol diphosphite, bis(2,4-di-t-cumylphenyl) pentaerythritol diphosphite, tetrakis(2,4-di-t-butylphenyl) 4,4′-biphenylene diphosphonite, 2,4,6 tri-t-butylphenyl 2 butyl 2 ethyl 1,3 propane diol phosphite, distearyl pentaerythritol diphosphite, tris(nonylphenyl)phosphite and trilauryl trithio phosphite, e.g.
[Compound]
Name
Phosphites
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
tris-(2,4-di-t-butylphenyl)phosphite,tetrakis(2,4-di-tert-butylphenyl)[1,1-biphenyl]-4,4′-diylbisphosphonite
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
bis(2,4-di-t-butylphenyl) pentaerythritol diphosphite
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0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
bis(2,4-di-t-cumylphenyl) pentaerythritol diphosphite
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
tetrakis(2,4-di-t-butylphenyl) 4,4′-biphenylene diphosphonite
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
2,4,6 tri-t-butylphenyl 2 butyl 2 ethyl 1,3 propane diol phosphite
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
distearyl pentaerythritol diphosphite
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
trilauryl trithio phosphite
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0 (± 1) mol
Type
reactant
Reaction Step Nine

Synthesis routes and methods II

Procedure details

By the method used in Examples 1-33, 171 g (0.83 mol) 2,4-di-tert-butylphenol (2,4-DTBP) was dissolved in 350 ml hexane, and the amount (if any) of various polyhalophenols indicated in Table VI was added to the mixture, followed by addition of 5.8 mmol triethylaluminum to said mixture, at room temperature. The 2,4-DTBP was then reacted with 1.2-1.6 mol isobutene at 1.7 bar and 30° C., to form 2,4,6-tri-tert-butylphenol (2,4,6-TTBP).
Quantity
171 g
Type
reactant
Reaction Step One
Quantity
5.8 mmol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1.4 (± 0.2) mol
Type
reactant
Reaction Step Three
Quantity
350 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

A 100 ml-autoclave was charged with 28 g of phenol, 4 g of phosphoric acid and 20 g of acetic acid, and heated at 120° C. Thereto was gradually added 34 g of isobutylene and the mixture was stirred at 120° C. for 3 hours. The reaction mixture consisted of 1.0% of phenol, 14% of 2-tert-butylphenol, 11% of 4-tert-butylphenol and 74% of 2,4-di-tertbutylphenol, when analyzed with gas chromatography as a % area. 2,6-Di-tert-butylphenol and 2,4,6-tri-tert-butylphenol were not formed. Phosphoric acid and acetic acid were removed by washing with water. Distillation at 170° C. gave 44 g of 2,4-di-tert-butylphenol. Each spectra of NMR, MS and IR of the objective compound was identical with those of the standard compound.
Quantity
28 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
solvent
Reaction Step One
Quantity
34 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
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Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,4,6-Tri-tert-butylphenol
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Customer
Q & A

ANone: 2,4,6-TTBP functions as an antioxidant primarily by donating a hydrogen atom (H-atom) to free radicals, effectively neutralizing them. This process forms a stable 2,4,6-TTBP phenoxyl radical, which is less reactive and less likely to initiate further radical chain reactions [, ].

ANone: Research indicates that 2,4,6-TTBP can prevent hemorrhagic death induced by butylated hydroxytoluene (BHT) in male rats. This protective effect is likely due to 2,4,6-TTBP's ability to counteract the depletion of Vitamin K caused by BHT, highlighting its potential role in mitigating oxidative stress in vivo [].

ANone: 2,4,6-TTBP has the molecular formula C18H30O and a molecular weight of 262.43 g/mol.

ANone: Researchers frequently utilize a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS), to characterize 2,4,6-TTBP and its derivatives [, , ].

ANone: Studies demonstrate that 2,4,6-TTBP acts as an effective stabilizer in LDPE melts by hindering the oxidation process. This stabilization is attributed to its ability to interrupt the free radical chain reactions responsible for polymer degradation [, ].

ANone: Yes, 2,4,6-TTBP exhibits high solubility in scCO2, making it a suitable binder candidate for sustainable debinding applications in metal and ceramic forming processes [].

ANone: While not a traditional catalyst, 2,4,6-TTBP can act as a mediator in laccase-catalyzed oxidation reactions. It facilitates the oxidation of non-phenolic substrates, such as 4-methoxybenzyl alcohol, and hindered phenols, exhibiting superior efficiency compared to other mediators like 3-hydroxyanthranilate [].

ANone: Yes, density functional theory (DFT) calculations have been instrumental in understanding the reactivity of 2,4,6-TTBP. For instance, DFT studies helped elucidate the mechanism of proton-coupled electron transfer (PCET) reactions involving 2,4,6-TTBP and ruthenium complexes [].

ANone: Absolutely, computational approaches such as G3, CBS-APNO, and CBS-QB3 methods provide accurate estimations of O-H BDEs in phenolic compounds, including 2,4,6-TTBP, which are crucial for understanding their antioxidant properties [].

ANone: The three bulky tert-butyl groups in 2,4,6-TTBP provide significant steric hindrance, enhancing the stability of the phenoxyl radical formed after H-atom donation. This stability makes the radical less reactive and, therefore, a less potent initiator of radical chain reactions [, , ].

ANone: Modifying the substituents on the phenolic ring directly impacts the reactivity and properties of 2,4,6-TTBP analogues. For example, introducing electron-withdrawing groups like chlorine increases the acidity and weakens the O-H bond, while electron-donating groups like methoxy have the opposite effect [, ].

ANone: While 2,4,6-TTBP offers various benefits, it's crucial to acknowledge its potential environmental impact. Research highlights the importance of responsible waste management practices to mitigate any negative ecological effects associated with 2,4,6-TTBP and its derivatives [].

ANone: Researchers utilize various analytical methods, including GC-MS, High-Performance Liquid Chromatography (HPLC), and Ultra-Performance Liquid Chromatography (UPLC), to quantify 2,4,6-TTBP in various matrices, such as food simulants and environmental samples [, , ].

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